REACTION_CXSMILES
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[C-:1]#[C-:2].[Li+].[Li+].N.Br[CH2:7][CH2:8][CH:9]([O:12][CH3:13])[O:10][CH3:11]>>[CH3:11][O:10][CH:9]([O:12][CH3:13])[CH2:8][CH2:7][C:1]#[CH:2] |f:0.1.2|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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[C-]#[C-].[Li+].[Li+]
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Name
|
|
Quantity
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55 g
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Type
|
reactant
|
Smiles
|
N
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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BrCCC(OC)OC
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
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CUSTOM
|
Details
|
Subsequently, stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to evaporate
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Type
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DISSOLUTION
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Details
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the residue was dissolved in a mixture of ice and water
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Type
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EXTRACTION
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Details
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The mixture was extracted with ether
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Type
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CUSTOM
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Details
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the combined organic layers were dried
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation
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Type
|
DISTILLATION
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Details
|
The residue was distilled under reduced pressure
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
COC(CCC#C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |